6-Chloro-2-fluoro-3-methoxybenzamide
Overview
Description
6-Chloro-2-fluoro-3-methoxybenzamide is a synthetic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-2-fluoro-3-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 6-chloro-2-fluoro-3-methoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzamides with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Conversion of the amide group to an amine.
Scientific Research Applications
Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agriculture: Potential use as a precursor for agrochemicals.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoro-3-methylbenzamide
- 6-Chloro-2-fluoro-3-ethoxybenzamide
- 6-Chloro-2-fluoro-3-hydroxybenzamide
Uniqueness
6-Chloro-2-fluoro-3-methoxybenzamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. The methoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUOJQIOSGRMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290042 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-75-7 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.